molecular formula C17H18N2O4 B5600234 N-[4-({5-[(E)-(HYDROXYIMINO)METHYL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE

N-[4-({5-[(E)-(HYDROXYIMINO)METHYL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE

Cat. No.: B5600234
M. Wt: 314.34 g/mol
InChI Key: VUXMHRFKJSNYGO-VCHYOVAHSA-N
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Description

N-[4-({5-[(E)-(HYDROXYIMINO)METHYL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE is a complex organic compound known for its diverse applications in various fields of science and industry This compound is characterized by its unique chemical structure, which includes a hydroxyimino group, a methoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({5-[(E)-(HYDROXYIMINO)METHYL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with 4-hydroxyacetophenone under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-({5-[(E)-(HYDROXYIMINO)METHYL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of N-[4-({5-[(E)-(HYDROXYIMINO)METHYL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxyacetamide derivatives, such as:

Uniqueness

The presence of both hydroxyimino and methoxy groups allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

N-[4-[[5-[(E)-hydroxyiminomethyl]-2-methoxyphenyl]methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12(20)19-15-4-6-16(7-5-15)23-11-14-9-13(10-18-21)3-8-17(14)22-2/h3-10,21H,11H2,1-2H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXMHRFKJSNYGO-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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